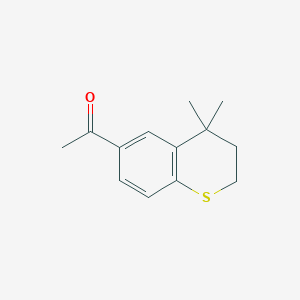

1-(4,4-Dimethylthiochroman-6-yl)ethanone

Description

Properties

IUPAC Name |

1-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OS/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIVJYNSSSHXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SCCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470934 | |

| Record name | 1-(4,4-dimethylthiochroman-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88579-23-1 | |

| Record name | 1-(4,4-dimethylthiochroman-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Icomethasone enbutate can be synthesized through a series of chemical reactions involving the modification of steroid structures. One of the methods involves the reaction of icomethasone with sulfonyl chlorides such as methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a tertiary amine and a solvent .

Industrial Production Methods

The industrial production of icomethasone enbutate involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Icomethasone enbutate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sulfonyl chlorides, tertiary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sulfonyl chlorides produces sulfonate esters, which can further react to form various derivatives .

Scientific Research Applications

Biological Activities

1-(4,4-Dimethylthiochroman-6-yl)ethanone has been studied for various biological activities:

- Anti-inflammatory Properties : Research indicates that this compound can inhibit keratinocyte proliferation, making it a candidate for treating inflammatory skin conditions such as acne and psoriasis. Its structural similarity to retinoids suggests that it may modulate skin cell turnover and differentiation.

- Antioxidant Effects : The presence of the thiochroman core allows for potential antioxidant capabilities, which may contribute to its therapeutic effects in skin disorders and possibly other oxidative stress-related conditions.

Medicinal Chemistry Applications

The compound's unique structure positions it as a valuable substance in medicinal chemistry. Some specific applications include:

- Topical Formulations : Due to its anti-inflammatory effects, this compound can be formulated into topical treatments aimed at managing skin disorders. Its efficacy in modulating cellular processes related to skin health makes it an attractive candidate for further research and development.

- Interaction Studies : Investigations into the binding affinity of this compound with specific receptors involved in skin cell regulation are crucial for understanding its pharmacodynamics. Such studies can help optimize its therapeutic profile and identify potential side effects or interactions with other medications.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often detailed in patent literature. Notable derivatives of this compound have also been explored for their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tazarotene | Ethyl ester of tazarotenic acid; retinoid-like activity | Used for acne and psoriasis treatment |

| Ethyl 6-[2-(4,4-dimethylthiochroman-6-yl)-ethynyl]nicotinate | Retinoid derivative; similar mechanism of action | Dermatological applications |

| 4-Hydroxythiochroman | Hydroxylated derivative; potential antioxidant properties | Investigated for neuroprotective effects |

The structural uniqueness of this compound contributes to its distinct biological activities compared to other thiochromans and retinoids.

Mechanism of Action

Icomethasone enbutate exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in the suppression of inflammatory responses and modulation of immune function. The molecular targets include various inflammatory mediators and pathways involved in the immune response .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 1-(4,4-Dimethylthiochroman-6-yl)ethanone and related compounds:

Key Structural Differences and Implications

- Thiochroman vs.

- Functional Group Variations: The methylthio group in 1-[4-(Methylthio)phenyl]ethanone differs electronically from the thiochroman system, as the latter’s sulfur is part of a fused ring, altering resonance effects.

Biological Activity

1-(4,4-Dimethylthiochroman-6-yl)ethanone, also known as cycloolivil, is a compound that has garnered attention due to its diverse biological activities. This article examines its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a polyphenolic compound belonging to the class of lignans. Its structure includes a thiochroman moiety, which is significant for its biological interactions. The chemical formula is C12H14OS, and it possesses a molecular weight of approximately 218.3 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : This compound acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS). Its ability to reduce oxidative stress is crucial in preventing cellular damage and inflammation.

- Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8. This inhibition occurs through the blockade of NF-κB and JAK/STAT signaling pathways.

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential applications in oncology .

Biological Activity Overview

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Antioxidant and Anti-inflammatory Study : A study conducted on keratinocytes showed that treatment with this compound significantly reduced TNF-α/IFN-γ-induced inflammatory cytokines. This suggests its potential role in treating skin conditions characterized by inflammation.

- Cancer Cell Line Research : In vitro studies demonstrated that this compound could inhibit the growth of head and neck squamous cell carcinoma lines. The mechanism involved modulation of growth factor signaling pathways .

- Formulation Development : Recent research focused on developing microemulsions containing tazarotene (a derivative related to this compound) for acne treatment showed improved skin penetration and reduced irritation compared to traditional formulations .

Q & A

Q. Advanced Research Focus

Quantum Chemical Calculations :

- DFT (Density Functional Theory) : Optimize geometry and calculate electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attack .

- QSPR Models : Relate logP, solubility, or bioavailability to structural descriptors (e.g., topological polar surface area, hydrogen-bond donors) .

Molecular Dynamics Simulations : Study solvent interactions to optimize crystallization conditions .

How does the thiochroman ring influence the compound’s biological activity and metabolic stability?

Q. Advanced Research Focus

Sulfur’s Electronic Effects : The thiochroman ring’s sulfur atom enhances lipophilicity and may improve membrane permeability compared to oxygenated analogs .

Metabolic Pathways :

- Cytochrome P450 Interactions : Use liver microsome assays to identify oxidation hotspots (e.g., methyl or ethanone groups) .

- Glucuronidation Studies : Assess phase II metabolism via LC-MS/MS to evaluate metabolite stability .

What challenges arise in crystallizing this compound for X-ray diffraction, and how are they addressed?

Q. Advanced Research Focus

Crystallization Issues :

- Low Melting Point : Common in flexible thiochroman derivatives; use slow evaporation with high-boiling solvents (e.g., DMSO) .

- Polymorphism : Screen multiple solvents (e.g., ethanol, acetonitrile) to isolate stable polymorphs.

Data Collection :

- Disorder Mitigation : Cryocooling (100 K) reduces thermal motion in methyl groups .

- Heavy Atom Derivatives : Introduce halogens (e.g., bromine) via chemical modification to enhance phasing .

How can researchers optimize synthetic routes to minimize toxic byproducts?

Q. Basic Research Focus

Green Chemistry Principles :

- Solvent Selection : Replace chlorinated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or water .

- Catalyst Recycling : Use immobilized Lewis acids (e.g., Fe³⁺-modified silica) to reduce waste .

Byproduct Analysis :

- GC-MS Monitoring : Track volatile impurities (e.g., thiophenol derivatives) during reaction progression .

What spectroscopic techniques are critical for distinguishing positional isomers in thiochroman derivatives?

Q. Basic Research Focus

IR Spectroscopy : Identify carbonyl stretching frequencies (~1680–1720 cm⁻¹) to differentiate ethanone from ester or amide groups .

NOESY NMR : Detect spatial proximity between methyl groups and aromatic protons to confirm substitution patterns .

How do steric effects from 4,4-dimethyl groups influence the compound’s chemical reactivity?

Q. Advanced Research Focus

Steric Hindrance :

- Friedel-Crafts Limitations : Bulky dimethyl groups at position 4 may reduce acylation efficiency at position 6; elevated temperatures or microwave-assisted synthesis can overcome this .

Conformational Analysis :

- X-ray Crystallography : Reveal dihedral angles between the thiochroman ring and ethanone group, impacting π-π stacking in supramolecular assemblies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.